2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid
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Overview
Description
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid is a flexible dicarboxylate ligand known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid typically involves the reaction of 4,5-dimethyl-1,2-phenylenebis(methyleneoxy) with dibenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with various biological pathways. These interactions can lead to changes in enzyme activity, protein conformation, and other cellular processes .
Comparison with Similar Compounds
- 2,2’-[(1,2-Phenylenebis(methylene))bis(sulfanediyl)]dibenzoic acid
- 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)]dibenzoic acid
- 2,2’-[(1,4-Phenylenebis(methylene))bis(sulfanediyl)]dinicotinic acid
Comparison: Compared to these similar compounds, 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid exhibits unique properties due to the presence of dimethyl groups on the phenylene ring. These groups can influence the compound’s reactivity, stability, and overall performance in various applications .
Properties
CAS No. |
856685-85-3 |
---|---|
Molecular Formula |
C24H22O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[[2-[(2-carboxyphenoxy)methyl]-4,5-dimethylphenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C24H22O6/c1-15-11-17(13-29-21-9-5-3-7-19(21)23(25)26)18(12-16(15)2)14-30-22-10-6-4-8-20(22)24(27)28/h3-12H,13-14H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
LIKLYKQDZJLIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2C(=O)O)COC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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